

Preclinical Evaluation of Omigapil for Congenital Muscular Dystrophy: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

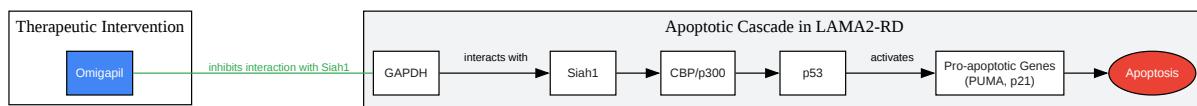
Compound of Interest

Compound Name: *Omigapil*

Cat. No.: *B10783124*

[Get Quote](#)

For Immediate Release


This technical guide provides an in-depth analysis of the preclinical research on **Omigapil**, a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, for the treatment of congenital muscular dystrophy (CMD), with a primary focus on laminin- α 2 deficient CMD (LAMA2-RD), also known as MDC1A. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on **Omigapil**'s mechanism of action, preclinical efficacy data, and experimental methodologies.

Executive Summary

Congenital muscular dystrophies are a group of inherited neuromuscular disorders characterized by muscle weakness and wasting from birth or early infancy.^[1] A significant pathomechanism in certain types of CMD, including LAMA2-RD and COL6-related dystrophy, is apoptosis, or programmed cell death.^{[2][3]} **Omigapil** has been investigated as a potential therapeutic agent due to its anti-apoptotic properties.^[4] Preclinical studies in mouse models of LAMA2-RD have demonstrated that **Omigapil** can ameliorate key pathological features of the disease, including reducing apoptosis and fibrosis, improving respiratory function, and increasing motor activity.^{[5][6][7]} These promising preclinical findings supported the progression of **Omigapil** to clinical evaluation.^[2]

Mechanism of Action: Inhibition of Apoptosis

Omigapil's therapeutic potential in congenital muscular dystrophy stems from its ability to inhibit a specific apoptotic pathway. In laminin- α 2 deficient muscular dystrophy, the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway is activated.[6][7] **Omigapil** functions by binding to GAPDH, thereby preventing its interaction with Siah1, a critical step in this cell death cascade.[8] This inhibition leads to a downstream reduction in the expression of pro-apoptotic genes such as p53, PUMA, and p21, ultimately decreasing the number of apoptotic myonuclei.[8]

[Click to download full resolution via product page](#)

Caption: **Omigapil**'s mechanism of action in inhibiting the GAPDH-Siah1 mediated apoptotic pathway.

Preclinical Efficacy Data

Preclinical studies of **Omigapil** have been conducted in two primary mouse models of LAMA2-RD: the severely affected dyW/dyW mouse and the milder dy2J mouse.[1] These studies have provided quantitative evidence of **Omigapil**'s beneficial effects on multiple disease parameters.

Studies in the dyW/dyW Mouse Model

The dyW/dyW mouse model exhibits a severe phenotype with early mortality, making it suitable for assessing the impact of therapeutic interventions on survival and major pathological hallmarks.[1][5]

Parameter	Treatment Group	Outcome	Reference
Apoptosis	Omigapil (1 mg/kg)	Significantly reduced number of apoptotic myonuclei.	[8]
Omigapil (1 mg/kg)		Reduced levels of pro-apoptotic proteins p53, PUMA, and p21.	[8]
Body Weight	Omigapil	Reduced body weight loss.	[6][7]
Locomotive Activity	Omigapil	Increased locomotive activity.	[6][7]
Skeletal Deformation	Omigapil	Reduced skeletal deformation.	[6][7]
Survival	Omigapil	Protected from early mortality.	[6][7]
Muscle Histology	Omigapil	Increased muscle fiber density.	[8]
Biomarkers	Omigapil	Reduced levels of creatine kinase (CK) in the bloodstream.	[8]

Studies in the dy2J Mouse Model

The dy2J mouse model has a milder phenotype and a longer lifespan, allowing for the evaluation of longer-term treatment effects on functional and histological measures.[1]

Parameter	Treatment Group	Outcome	p-value	Reference
Respiratory Rate	0.1 mg/kg Omigapil	Improved from 371 to 396-402 breaths per minute.	<0.03	[5]
Fibrosis (Gastrocnemius)	0.1 mg/kg Omigapil	Significantly decreased fibrosis compared to vehicle.	<0.03	[5]
Fibrosis (Diaphragm)	0.1 mg/kg Omigapil	Significantly decreased fibrosis compared to vehicle.	<0.001	[5]
1 mg/kg Omigapil		Significantly decreased fibrosis in the diaphragm.	[5]	
Movement Time	0.1 mg/kg Omigapil	Significantly more movement time and less rest time at 30-33 weeks of age.	[5]	
Apoptosis (Tibialis Anterior)	Omigapil	Decreased apoptosis.	[5]	
Degenerating Fibers (Gastrocnemius)	0.1 mg/kg & 1 mg/kg Omigapil	Significant decrease in the percent area of degenerating fibers.	[5]	

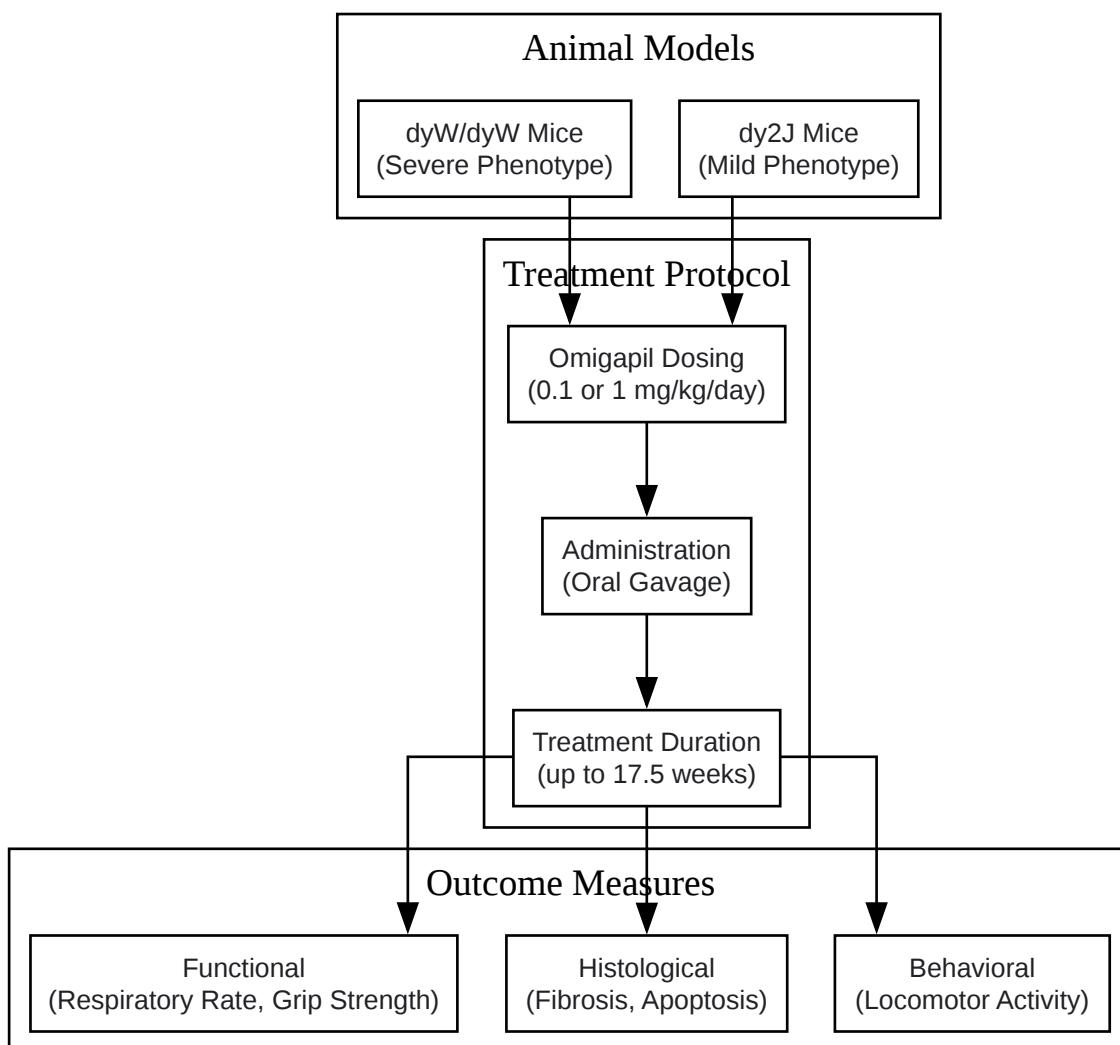
Centralized Nuclei (Gastrocnemius)	0.1 mg/kg & 1 mg/kg Omigapil	Significant decrease in the percent of centralized nuclei per fiber. [5]
------------------------------------	------------------------------	--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of **Omigapil**.

Animal Models

- **dyW/dyW Mice:** This model exhibits a severe phenotype due to the absence of the laminin $\alpha 2$ protein, leading to poor growth and early death.[1] It is a valuable tool for studying the fundamental mechanisms of MDC1A and the impact of treatments on survival.
- **dy2J Mice:** This model has a milder phenotype with a longer lifespan due to the presence of a truncated laminin $\alpha 2$ protein.[1] These mice display hindlimb paralysis and dystrophic changes in skeletal muscle, making them suitable for longer-term preclinical trials assessing functional and histological outcomes.[1]


Dosing and Administration

- **dyW/dyW Mice:** Treatment with **Omigapil** at doses of 0.1 mg/kg or 1 mg/kg was initiated at 15 days of age.[8] For the first week, the drug was administered daily via intraperitoneal injection, followed by daily oral gavage.[8]
- **dy2J Mice:** Mice were treated with **Omigapil** at doses of 0.1 mg/kg/day or 1 mg/kg/day via oral gavage.[1][5] Treatment started at 12 to 15 weeks of age and continued for 17.5 weeks. [1][5]

Outcome Measures

A variety of functional, behavioral, and histological measurements were collected to assess the efficacy of **Omigapil**.

- Functional Assessments:
 - Respiratory Rate: Measured to assess respiratory muscle function.[5]
 - Forelimb Grip Strength: A measure of muscle strength.[5]
 - Hindlimb Maximal and Specific Force: Assessed at the end of the trial to determine muscle contractility.[5]
- Behavioral Assessments:
 - Locomotor Activity: Manual recordings of mouse activity in a new cage environment were used to quantify movement and rest time.[5]
- Histological Assessments:
 - Fibrosis: The percentage of fibrotic tissue in muscle sections (e.g., gastrocnemius, diaphragm, triceps brachii) was quantified.[5]
 - Apoptosis: The number of apoptotic myonuclei was determined.[5][8]
 - Muscle Fiber Degeneration and Centralized Nuclei: The percentage of degenerating fibers and fibers with centralized nuclei were quantified as markers of muscle damage and regeneration.[5]

[Click to download full resolution via product page](#)

Caption: Workflow of preclinical studies evaluating **Omigapil** in mouse models of CMD.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of **Omigapil** for congenital muscular dystrophy, particularly LAMA2-RD. The consistent findings across two different mouse models, demonstrating reductions in apoptosis and fibrosis, along with functional improvements, provided a solid rationale for clinical development.^{[5][6][7]} While a Phase 1 clinical trial (CALLISTO) established the safety and favorable pharmacokinetic profile of **Omigapil** in children with LAMA2-RD and COL6-RD, it was not designed to assess efficacy.^{[2][9][10]} Although the development of **Omigapil** was discontinued by Santhera Pharmaceuticals

following an internal pipeline review, the preclinical data remain a valuable resource for the field.[\[11\]](#) The insights gained from these studies into the role of apoptosis in CMD and the potential of anti-apoptotic therapies continue to inform future research and drug development efforts for these devastating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of apoptosis in neuromuscular diseases and prospects for anti-apoptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Omigapil ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 11. curecmd.org [curecmd.org]
- To cite this document: BenchChem. [Preclinical Evaluation of Omigapil for Congenital Muscular Dystrophy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10783124#preclinical-research-on-omigapil-for-congenital-muscular-dystrophy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com